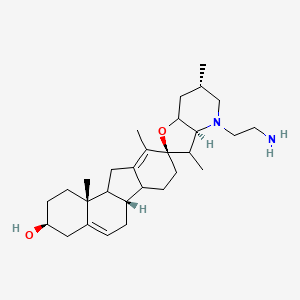

N-(2-Aminoethyl) Cyclopamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-Aminoethyl) Cyclopamine is a derivative of Cyclopamine . It has a molecular weight of 454.69 and a molecular formula of C29H46N2O2 . It demonstrates teratogenic properties with reverse effects of oncogenic mutations .

Synthesis Analysis

The synthesis of Cyclopamine, from which N-(2-Aminoethyl) Cyclopamine is derived, can be achieved using a biomimetic and diastereoselective approach . This process starts from commercially available dehydroepiandrosterone . Another method involves the reaction of lithium aluminium tetrahydride in tetrahydrofuran .Molecular Structure Analysis

The molecular structure of N-(2-Aminoethyl) Cyclopamine is complex, with a molecular formula of C29H46N2O2 . It is a derivative of Cyclopamine, a molecule that has been studied for its unique structure .Chemical Reactions Analysis

In one synthesis method, lithium aluminum hydride was added to a suspension in tetrahydrofuran. The reaction was refluxed for 3 hours and then quenched with water and aqueous KOH .Physical And Chemical Properties Analysis

N-(2-Aminoethyl) Cyclopamine is an off-white solid . It has a melting point of over 170°C and is soluble in chloroform and methanol .Wissenschaftliche Forschungsanwendungen

Cancer Research

“N-(2-Aminoethyl) Cyclopamine” is a derivative of Cyclopamine, which has been shown to have reverse effects on oncogenic mutations . This makes it a valuable compound in cancer research, particularly in studying the mechanisms of cancer development and progression.

Teratogenic Studies

This compound demonstrates teratogenic properties , meaning it can cause malformations of an embryo or fetus. This makes it useful in research studying the causes and prevention of birth defects.

Biochemical Research

“N-(2-Aminoethyl) Cyclopamine” is used in proteomics research , the large-scale study of proteins. It can help scientists understand protein structure and function, which is fundamental to understanding biological processes.

Nanocellulose Aerogels

In materials science, this compound has been used in the fabrication of amine-modified spherical nanocellulose aerogels . These aerogels have potential applications in areas like insulation, energy storage, and environmental cleanup.

CO2 Capture

The as-synthesized AEAPMDS-CNC aerogels, which use “N-(2-Aminoethyl) Cyclopamine”, could potentially be applied to capture CO2 via covalent bonding . This could have significant implications for reducing greenhouse gas emissions.

Pharmaceutical Release Systems

As a pH-sensitive electrolyte, “N-(2-Aminoethyl) Cyclopamine” could be ideal as a stimuli-responsive polymer for the release of pharmaceuticals . This could lead to more effective and targeted drug delivery systems.

Wirkmechanismus

Target of Action

N-(2-Aminoethyl) Cyclopamine is a derivative of Cyclopamine . The primary target of this compound is the Smoothened (Smo) receptor, which is the signal transducer of the Hedgehog (Hh) pathway . The Smo receptor plays a crucial role in various aspects of embryonic pattern formation and adult tissue maintenance .

Mode of Action

N-(2-Aminoethyl) Cyclopamine interacts with its target, the Smoothened receptor, and modulates the Hedgehog signaling pathway .

Biochemical Pathways

The compound primarily affects the Hedgehog signaling pathway . This pathway is crucial for various aspects of embryonic development and adult tissue maintenance. Deregulation of the Hedgehog signaling pathway has been associated with a number of human cancers .

Pharmacokinetics

It is known that the compound is a derivative of cyclopamine Therefore, it may share similar Absorption, Distribution, Metabolism, and Excretion (ADME) properties with Cyclopamine

Result of Action

The action of N-(2-Aminoethyl) Cyclopamine results in the modulation of the Hedgehog signaling pathway . This can have significant effects at the molecular and cellular levels, including the potential to reverse the effects of oncogenic mutations . .

Eigenschaften

IUPAC Name |

(3S,3'aS,6'S,6aS,9R,11bR)-4'-(2-aminoethyl)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46N2O2/c1-17-13-26-27(31(16-17)12-11-30)19(3)29(33-26)10-8-22-23-6-5-20-14-21(32)7-9-28(20,4)25(23)15-24(22)18(29)2/h5,17,19,21-23,25-27,32H,6-16,30H2,1-4H3/t17-,19?,21-,22?,23-,25?,26?,27-,28-,29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCFBFPHBSKOKSL-LZPHRWOPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5CC4=C3C)C)O)C)N(C1)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2[C@H](C([C@]3(O2)CCC4[C@@H]5CC=C6C[C@H](CC[C@@]6(C5CC4=C3C)C)O)C)N(C1)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 46780271 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

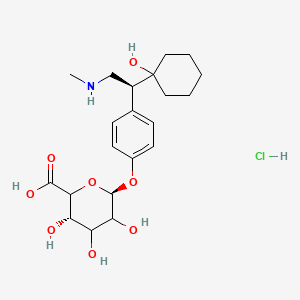

![beta-D-Glucopyranosiduronic acid, 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenyl](/img/structure/B1140184.png)

![5-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyaniline](/img/structure/B1140189.png)

![2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B1140191.png)